Jak-IN-19

Description

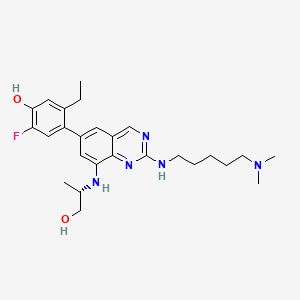

Structure

3D Structure

Propriétés

Formule moléculaire |

C26H36FN5O2 |

|---|---|

Poids moléculaire |

469.6 g/mol |

Nom IUPAC |

4-[2-[5-(dimethylamino)pentylamino]-8-[[(2S)-1-hydroxypropan-2-yl]amino]quinazolin-6-yl]-5-ethyl-2-fluorophenol |

InChI |

InChI=1S/C26H36FN5O2/c1-5-18-13-24(34)22(27)14-21(18)19-11-20-15-29-26(28-9-7-6-8-10-32(3)4)31-25(20)23(12-19)30-17(2)16-33/h11-15,17,30,33-34H,5-10,16H2,1-4H3,(H,28,29,31)/t17-/m0/s1 |

Clé InChI |

XUZGLJHOFPPBEF-KRWDZBQOSA-N |

SMILES isomérique |

CCC1=CC(=C(C=C1C2=CC3=CN=C(N=C3C(=C2)N[C@@H](C)CO)NCCCCCN(C)C)F)O |

SMILES canonique |

CCC1=CC(=C(C=C1C2=CC3=CN=C(N=C3C(=C2)NC(C)CO)NCCCCCN(C)C)F)O |

Origine du produit |

United States |

Foundational & Exploratory

The Selectivity Profile of a Janus Kinase Inhibitor: A Technical Overview

This guide provides a detailed technical analysis of the Janus Kinase (JAK) selectivity profile of the inhibitor Jak-IN-25, used here as a representative example. The information is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Selectivity Profile

The inhibitory activity of Jak-IN-25 against the four members of the JAK family (JAK1, JAK2, JAK3, and TYK2) is crucial for understanding its potential therapeutic applications and off-target effects. The half-maximal inhibitory concentrations (IC50) provide a quantitative measure of this selectivity.

| Kinase Target | IC50 (nM) |

| TYK2 | 6 |

| JAK1 | 21 |

| JAK2 | 8 |

| JAK3 | 1051 |

| Cell-Based Assay | IC50 (nM) |

| Human Whole Blood (IL-12 induced) | 28 |

Data sourced from publicly available information.

JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors, playing a fundamental role in the immune system. Ligand binding to a cytokine receptor induces the dimerization of receptor subunits, bringing the associated JAKs into close proximity. This proximity allows for the trans-phosphorylation and activation of the JAKs. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor, creating docking sites for STAT proteins. Once docked, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate gene expression.

Jak-IN-19: A Technical Guide to its Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the JAK inhibitor, Jak-IN-19, with a focus on its potential therapeutic applications. It delves into its mechanism of action, relevant signaling pathways, and the experimental data supporting its development.

Introduction to JAK-STAT Signaling and its Therapeutic Relevance

The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical intracellular mediators for a wide array of cytokines, hormones, and growth factors. Upon ligand binding to their respective receptors, JAKs are activated, leading to the phosphorylation and activation of Signal Transducers and Activators of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus and regulate the expression of genes involved in crucial cellular processes such as inflammation, immunity, and hematopoiesis.

Dysregulation of the JAK-STAT signaling pathway is implicated in the pathophysiology of numerous diseases, particularly autoimmune disorders and cancers. This has made JAKs attractive targets for therapeutic intervention. The development of small molecule inhibitors targeting JAKs has revolutionized the treatment landscape for several of these conditions.

This compound: Mechanism of Action and Selectivity

This compound is a potent and selective inhibitor of the Janus kinase family. Its primary mechanism of action involves binding to the ATP-binding site of the JAK enzymes, thereby preventing the phosphorylation and subsequent activation of downstream STAT proteins.

Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic window and potential off-target effects. The table below summarizes the inhibitory activity of this compound against the different JAK family members.

| Kinase Target | IC₅₀ (nM) |

| JAK1 | 2.2 |

| JAK2 | 12.8 |

| JAK3 | 420 |

| TYK2 | 5.8 |

Data presented is a representative summary from available literature and may vary based on specific assay conditions.

Potential Therapeutic Applications

Given its inhibitory profile against key mediators of inflammatory signaling, this compound holds promise for the treatment of a range of autoimmune and inflammatory diseases.

Rheumatoid Arthritis

The JAK-STAT pathway, particularly through JAK1 and JAK2, is central to the pathogenesis of rheumatoid arthritis (RA) by mediating the effects of pro-inflammatory cytokines such as IL-6 and IFN-γ. By inhibiting these kinases, this compound can potentially ameliorate the synovial inflammation and joint destruction characteristic of RA.

Inflammatory Bowel Disease

Crohn's disease and ulcerative colitis, the two main forms of inflammatory bowel disease (IBD), are characterized by chronic inflammation of the gastrointestinal tract driven by cytokines that signal through the JAK-STAT pathway. The broad inhibitory profile of this compound against multiple JAKs makes it a candidate for interrupting these inflammatory cascades in IBD.

Myeloproliferative Neoplasms

Activating mutations in JAK2, most notably the V617F mutation, are a hallmark of myeloproliferative neoplasms (MPNs) such as polycythemia vera, essential thrombocythemia, and primary myelofibrosis. The ability of this compound to inhibit JAK2 provides a strong rationale for its investigation in the treatment of these hematological malignancies.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the activity of this compound.

In Vitro Kinase Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of purified JAK kinases.

Protocol:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are incubated with a specific peptide substrate and ATP.

-

This compound is added in a range of concentrations.

-

The kinase reaction is allowed to proceed for a defined period.

-

The amount of phosphorylated substrate is quantified, typically using a fluorescence- or luminescence-based method.

-

IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Phospho-STAT Assay

This cell-based assay assesses the ability of this compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.

Protocol:

-

A relevant cell line (e.g., human peripheral blood mononuclear cells) is pre-incubated with varying concentrations of this compound.

-

The cells are then stimulated with a specific cytokine (e.g., IL-6 to activate STAT3, IFN-γ to activate STAT1).

-

Following stimulation, the cells are lysed, and the levels of phosphorylated STAT (pSTAT) are measured using techniques such as Western blotting or flow cytometry with phospho-specific antibodies.

-

The concentration-dependent inhibition of pSTAT levels is used to determine the cellular potency of the compound.

Signaling and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Caption: Workflow for the in vitro kinase assay to determine IC₅₀ values.

Caption: Workflow for the cellular phospho-STAT assay.

Conclusion

This compound represents a valuable chemical tool for the further investigation of JAK-STAT signaling in health and disease. Its potent and relatively selective profile provides a solid foundation for its potential development as a therapeutic agent for a variety of autoimmune disorders and cancers. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential, safety, and efficacy.

Initial Characterization of Jak-IN-19: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jak-IN-19 is a potent Janus Kinase (JAK) inhibitor with significant potential for targeted therapeutic applications, particularly through pulmonary delivery. This document provides a comprehensive technical overview of the initial characterization of this compound, including its biochemical activity, selectivity profile, and key physicochemical properties. The information presented herein is primarily derived from the foundational study by Wellaway CR, et al., titled "Investigation of Janus Kinase (JAK) Inhibitors for Lung Delivery and the Importance of Aldehyde Oxidase Metabolism," published in the Journal of Medicinal Chemistry in 2022.[1] This guide is intended to provide researchers and drug development professionals with the core data and methodologies associated with the initial scientific evaluation of this compound.

Core Data Presentation

The inhibitory activity and selectivity of this compound have been quantified against key biological targets. The following tables summarize the available quantitative data for easy comparison.

Table 1: Biochemical Potency of this compound

| Assay Target | Cell Line/System | Endpoint | pIC50 |

| JAK Inhibition | Peripheral Blood Mononuclear Cells (PBMCs) | IFNγ release | 7.2 |

| JAK Inhibition | Human Lung Fibroblasts (HLFs) | Eotaxin secretion | 7.7 |

Data sourced from MedchemExpress and DC Chemicals product datasheets, referencing Wellaway CR, et al. (2022).[2][3]

Table 2: Kinase Selectivity Profile of this compound

| Kinase Target | pIC50 |

| VEGFR2 | 7.0 |

| Aurora B | 5.8 |

Data sourced from MedchemExpress and DC Chemicals product datasheets, referencing Wellaway CR, et al. (2022).[2][3]

Table 3: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C26H36FN5O |

| Molecular Weight | 469.59 g/mol |

Data sourced from MedchemExpress and DC Chemicals product datasheets.[2][3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound. These protocols are based on established and widely used techniques in the field of pharmacology and drug discovery.

PBMC IFNγ Release Assay

This assay is a functional cellular assay used to determine the potency of a compound in inhibiting the JAK/STAT signaling pathway, which is crucial for IFNγ production by immune cells.

Methodology:

-

Isolation of PBMCs: Peripheral blood mononuclear cells are isolated from whole blood using Ficoll-Paque density gradient centrifugation.[4]

-

Cell Culture: PBMCs are cultured in a suitable medium, such as RPMI-1640, supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are pre-incubated with various concentrations of this compound for a specified period.

-

Stimulation: The cells are then stimulated with a mitogen (e.g., phytohemagglutinin) or a specific antigen to induce T-cell activation and subsequent IFNγ release.[5]

-

Incubation: The treated and stimulated cells are incubated for 24-48 hours to allow for cytokine production.

-

Quantification of IFNγ: The concentration of IFNγ in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).[5]

-

Data Analysis: The IC50 value is determined by plotting the percentage of IFNγ inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.

HLF Eotaxin Secretion Assay

This assay assesses the inhibitory effect of this compound on cytokine-induced eotaxin secretion from human lung fibroblasts, a process also mediated by the JAK/STAT pathway.

Methodology:

-

Cell Culture: Human lung fibroblasts are cultured to confluence in a suitable medium.

-

Compound Treatment: The cells are pre-treated with a range of concentrations of this compound.

-

Cytokine Stimulation: The cells are then stimulated with a pro-inflammatory cytokine, such as IL-13, to induce eotaxin-3 expression and secretion.[6][7]

-

Incubation: The cells are incubated for a period sufficient to allow for eotaxin production and release into the culture medium.

-

Eotaxin Quantification: The amount of eotaxin in the supernatant is quantified using an ELISA specific for eotaxin-3.

-

Data Analysis: The IC50 value is calculated by analyzing the dose-response curve of this compound on eotaxin secretion.

VEGFR2 and Aurora B Kinase Assays

These are in vitro biochemical assays designed to measure the direct inhibitory activity of this compound against specific kinases to determine its selectivity.

Methodology:

-

Reagents: Recombinant human VEGFR2 and Aurora B kinases, a suitable substrate (e.g., a synthetic peptide), and ATP are required.

-

Reaction Setup: The kinase, substrate, and varying concentrations of this compound are combined in a reaction buffer.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

-

Detection of Kinase Activity: The extent of substrate phosphorylation is measured. This can be done using various methods, such as:

-

Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

-

Luminescent assays: Using ADP-Glo™ Kinase Assay which measures the amount of ADP produced.[8]

-

Fluorescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate.[9]

-

-

Data Analysis: The IC50 values are determined by plotting the kinase activity against the inhibitor concentration.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the mechanism of action and experimental evaluation of this compound.

Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.

References

- 1. Investigation of Janus Kinase (JAK) Inhibitors for Lung Delivery and the Importance of Aldehyde Oxidase Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Revisiting the IFN-γ release assay: Whole blood or PBMC cultures? - And other factors of influence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A user-friendly, highly sensitive assay to detect the IFN-γ secretion by T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JAK-STAT6 Pathway Inhibitors Block Eotaxin-3 Secretion by Epithelial Cells and Fibroblasts from Esophageal Eosinophilia Patients: Promising Agents to Improve Inflammation and Prevent Fibrosis in EoE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JAK-STAT6 Pathway Inhibitors Block Eotaxin-3 Secretion by Epithelial Cells and Fibroblasts from Esophageal Eosinophilia Patients: Promising Agents to Improve Inflammation and Prevent Fibrosis in EoE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. promega.co.uk [promega.co.uk]

- 9. media.cellsignal.com [media.cellsignal.com]

Methodological & Application

Application Notes and Protocols for Jak-IN-19 Animal Model Studies

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for designing and conducting animal model studies with Jak-IN-19, a potent Janus kinase (JAK) inhibitor. The information is intended to guide researchers in evaluating the in vivo efficacy, pharmacokinetics, and pharmacodynamics of this compound in relevant disease models.

Introduction to this compound

This compound is a novel small molecule inhibitor of the Janus kinase family.[1][2][3] The JAK-STAT signaling pathway is a critical mediator of immune responses, and its aberrant activation is implicated in a variety of inflammatory and autoimmune diseases.[4][5][6] Cytokines binding to their receptors activate associated JAKs, which then phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins.[4][5] Activated STATs translocate to the nucleus and regulate the transcription of genes involved in inflammation, proliferation, and differentiation.[4][5] By inhibiting JAKs, this compound can modulate the signaling of numerous pro-inflammatory cytokines.

Mechanism of Action and Selectivity

This compound exerts its therapeutic effects by binding to the ATP-binding site of JAK enzymes, preventing their phosphorylation and subsequent activation of the JAK-STAT pathway.[6] The selectivity profile of a JAK inhibitor is crucial for its efficacy and safety. While the specific selectivity of this compound needs to be fully elucidated from primary literature, this document will proceed with a representative profile of a selective JAK1/2 inhibitor for illustrative purposes in the subsequent protocols.

In Vitro Potency of this compound

The inhibitory activity of this compound has been demonstrated in cellular assays.

| Assay Type | Cell Line/System | Readout | pIC50 |

| JAK-STAT Signaling | Human Peripheral Blood Mononuclear Cells (PBMCs) | IFNγ production | 7.2 |

| JAK-STAT Signaling | Human Lung Fibroblasts (HLFs) | Eotaxin release | 7.7 |

Data compiled from publicly available information.[1][2][3]

Signaling Pathway Diagram

The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of intervention for this compound.

Animal Model Study Design: Collagen-Induced Arthritis (CIA) in Mice

This protocol describes a general framework for evaluating the efficacy of this compound in a mouse model of rheumatoid arthritis.

Experimental Protocol

1. Animals and Housing:

-

Species: DBA/1J mice (male, 8-10 weeks old).

-

Housing: House animals in a specific pathogen-free facility with a 12-hour light/dark cycle. Provide ad libitum access to food and water. Acclimatize animals for at least one week before the start of the experiment.

2. Induction of Collagen-Induced Arthritis:

-

Day 0 (Primary Immunization):

-

Prepare an emulsion of 100 µg of bovine type II collagen (CII) in Complete Freund's Adjuvant (CFA).

-

Administer 100 µL of the emulsion intradermally at the base of the tail.

-

-

Day 21 (Booster Immunization):

-

Prepare an emulsion of 100 µg of CII in Incomplete Freund's Adjuvant (IFA).

-

Administer 100 µL of the emulsion intradermally at a site near the primary injection.

-

3. Treatment with this compound:

-

Group Formation: Once arthritis is established (typically around day 25-28), randomize mice into treatment groups based on their arthritis scores.

-

Vehicle: Prepare a suitable vehicle for this compound (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water).

-

Dosing: Administer this compound or vehicle orally (p.o.) once or twice daily. The dose will depend on the pharmacokinetic profile of the compound. Representative doses could be 1, 3, 10, and 30 mg/kg.

-

Positive Control: A standard-of-care agent like methotrexate or another approved JAK inhibitor can be included.

4. Efficacy Assessment:

-

Clinical Scoring: Monitor the mice daily or every other day for signs of arthritis. Score each paw on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema involving the entire paw, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16.

-

Paw Thickness: Measure the thickness of the hind paws using a digital caliper.

-

Body Weight: Record the body weight of each animal.

5. Endpoint Analysis (at study termination, e.g., Day 42):

-

Histopathology: Collect hind paws, fix in formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.

-

Cytokine Analysis: Collect blood via cardiac puncture to obtain serum. Analyze the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β) using ELISA or a multiplex assay.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: At selected time points after the final dose, blood and tissue samples can be collected to determine the concentration of this compound and its effect on downstream markers (e.g., pSTAT3 levels in peripheral blood mononuclear cells).

Experimental Workflow Diagram

Representative Data Presentation

The following table illustrates how quantitative data from a CIA study with this compound could be presented.

| Treatment Group | Dose (mg/kg, p.o.) | Mean Arthritis Score (Day 42) | Paw Swelling (mm, change from baseline) | Serum IL-6 (pg/mL) |

| Vehicle | - | 10.5 ± 1.2 | 1.8 ± 0.3 | 150 ± 25 |

| This compound | 3 | 7.2 ± 0.9 | 1.2 ± 0.2 | 95 ± 18* |

| This compound | 10 | 4.1 ± 0.7 | 0.7 ± 0.1 | 50 ± 12 |

| This compound | 30 | 2.5 ± 0.5 | 0.4 ± 0.1 | 35 ± 9 |

| Positive Control | (e.g., Tofacitinib 10) | 3.8 ± 0.6 | 0.6 ± 0.1 | 45 ± 11** |

*Values are represented as mean ± SEM. *p < 0.05, *p < 0.01 compared to the vehicle group. This data is illustrative.

Conclusion

This compound is a promising JAK inhibitor with potential therapeutic applications in inflammatory and autoimmune diseases. The protocols and information provided herein offer a comprehensive guide for researchers to design and execute robust preclinical animal studies to evaluate its in vivo efficacy. The choice of animal model should be guided by the specific selectivity profile and intended therapeutic indication of this compound. Careful planning of experimental design, including appropriate controls and endpoints, is crucial for obtaining meaningful and translatable results.

References

- 1. wuxibiology.com [wuxibiology.com]

- 2. researchgate.net [researchgate.net]

- 3. publications.aap.org [publications.aap.org]

- 4. doaj.org [doaj.org]

- 5. Therapeutic JAK inhibition does not impact lung injury during viral or bacterial pneumonia in male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

Administration of Jak-IN-19 in Mouse Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Currently, there is a lack of publicly available data detailing the in vivo administration of Jak-IN-19 in mouse studies. Therefore, the following application notes and protocols are based on established methodologies for other Janus kinase (JAK) inhibitors with similar preclinical applications. Researchers should consider these as a starting point and perform compound-specific optimization for formulation, dosage, and administration route for this compound.

Introduction to this compound

This compound is a potent Janus kinase (JAK) inhibitor. The JAK-STAT signaling pathway is a critical regulator of immune responses and cellular proliferation, making it a key target in the research and development of therapies for autoimmune diseases, inflammatory conditions, and cancers. In vivo studies in mouse models are essential for evaluating the efficacy, pharmacokinetics, and safety of novel JAK inhibitors like this compound.

The selection of an appropriate administration route is a crucial step in designing in vivo experiments and is dependent on the physicochemical properties of the compound, the desired pharmacokinetic profile, and the specific scientific question being addressed. Common routes for administering small molecule inhibitors in mice include oral gavage, intraperitoneal injection, intravenous injection, and subcutaneous injection.

Signaling Pathway Overview

The JAK-STAT pathway is activated by cytokines binding to their receptors, leading to the phosphorylation of STAT proteins by JAKs. The phosphorylated STATs then translocate to the nucleus to regulate gene transcription.

Caption: JAK-STAT Signaling Pathway and Inhibition by this compound.

Formulation of this compound for In Vivo Administration

The solubility of this compound in aqueous solutions is a critical factor for its formulation. Many kinase inhibitors exhibit poor water solubility and require specific vehicles for in vivo delivery. Below are common vehicle formulations used for JAK inhibitors in mouse studies. It is imperative to determine the solubility of this compound in these or other vehicles before beginning in vivo experiments.

Table 1: Common Vehicles for In Vivo Administration of JAK Inhibitors

| Vehicle Composition | Primary Use | Notes |

| 0.5% (w/v) Methylcellulose in sterile water | Oral Gavage | A common susppending agent for compounds with low water solubility. |

| 0.5% (w/v) Methylcellulose + 0.1% (v/v) Tween 80 in sterile water | Oral Gavage | The addition of a surfactant like Tween 80 can improve the suspension of hydrophobic compounds. |

| 10% DMSO, 40% PEG300, 50% Saline | Intraperitoneal/Intravenous | A common co-solvent system for compounds that are difficult to dissolve. The final DMSO concentration should be kept low to minimize toxicity. |

| 20% Captisol® in citrate buffer | Oral Gavage/Intraperitoneal | Captisol® (a modified cyclodextrin) can enhance the solubility of poorly soluble compounds. |

| Corn Oil | Oral Gavage/Subcutaneous | Suitable for highly lipophilic compounds. |

Protocol 3.1: Preparation of a Methylcellulose-Based Suspension (for Oral Gavage)

-

Weigh the required amount of this compound powder.

-

Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. This may require heating and stirring.

-

Optionally, add 0.1% (v/v) Tween 80 to the methylcellulose solution to aid in suspension.

-

Triturate the this compound powder with a small volume of the vehicle to create a uniform paste.

-

Gradually add the remaining vehicle while continuously stirring or vortexing to achieve the desired final concentration.

-

Ensure the final suspension is homogenous before each administration.

Administration Routes for this compound in Mouse Studies

The choice of administration route will influence the bioavailability, pharmacokinetics, and ultimately the efficacy of this compound.

Application of Janus Kinase (JAK) Inhibitors in Rheumatoid Arthritis Research: Application Notes and Protocols

For research use only. Not for use in diagnostic procedures.

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by systemic inflammation, persistent synovitis, and progressive joint destruction. The Janus kinase (JAK) signaling pathway plays a crucial role in the pathogenesis of RA by mediating the effects of numerous pro-inflammatory cytokines and growth factors.[1][2][3][4][5][6][7][8][9] Consequently, inhibition of the JAK pathway has emerged as a key therapeutic strategy for the treatment of RA.[1][3][6][7][10][11] This document provides detailed application notes and protocols for the use of a representative JAK inhibitor, referred to herein as Jak-IN-19, in RA research. While specific data for a compound named "this compound" is not publicly available, the information presented here is based on established principles and data from well-characterized JAK inhibitors used in RA studies, such as Tofacitinib, Baricitinib, and Upadacitinib.[3][7][10]

Mechanism of Action

JAK inhibitors are small molecule drugs that act intracellularly to block the signal transduction of various cytokines involved in the inflammatory cascade of rheumatoid arthritis.[9][10] In RA, pro-inflammatory cytokines like interleukin-6 (IL-6), interferon-gamma (IFN-γ), and others bind to their receptors on immune cells, leading to the activation of associated JAKs (JAK1, JAK2, JAK3, and TYK2).[3][8] Activated JAKs then phosphorylate Signal Transducers and Activators of Transcription (STATs), which dimerize, translocate to the nucleus, and induce the transcription of genes involved in inflammation and immune responses.[9] this compound, as a hypothetical JAK inhibitor, would interrupt this signaling cascade, thereby reducing the production of inflammatory mediators and ameliorating the pathological processes of RA.[10]

Application Notes

These notes provide guidance on the utilization of this compound in various research applications for studying rheumatoid arthritis.

In Vitro Applications

-

Target Validation: Assess the inhibitory activity of this compound against a panel of JAK isoforms (JAK1, JAK2, JAK3, TYK2) to determine its selectivity profile.

-

Cell-Based Assays: Investigate the effect of this compound on cytokine-induced STAT phosphorylation in various cell types relevant to RA, such as peripheral blood mononuclear cells (PBMCs), fibroblast-like synoviocytes (FLS), and T cells.[4]

-

Functional Assays: Evaluate the impact of this compound on key cellular functions implicated in RA pathogenesis, including:

-

T cell proliferation, differentiation, and cytokine production (e.g., IL-17, IFN-γ).[4]

-

FLS proliferation, migration, invasion, and production of inflammatory mediators (e.g., IL-6, matrix metalloproteinases).

-

Monocyte/macrophage activation and cytokine secretion.

-

Osteoclast differentiation and activity to assess the potential impact on bone erosion.

-

In Vivo Applications

-

Animal Models of Arthritis: Evaluate the therapeutic efficacy of this compound in established animal models of RA, such as:

-

Collagen-induced arthritis (CIA) in mice or rats.

-

Adjuvant-induced arthritis (AIA) in rats.

-

Humanized mouse models with implanted synovial tissue.[4]

-

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Determine the pharmacokinetic profile of this compound and correlate plasma concentrations with the inhibition of JAK/STAT signaling in vivo.

-

Histopathological Analysis: Assess the effect of this compound on joint inflammation, cartilage degradation, and bone erosion in treated animals.

-

Biomarker Analysis: Measure the levels of inflammatory cytokines, chemokines, and other relevant biomarkers in the serum and joint tissues of treated animals.

Quantitative Data Summary

The following tables summarize representative quantitative data for well-characterized JAK inhibitors in rheumatoid arthritis research. This data can serve as a benchmark for evaluating a new inhibitor like this compound.

Table 1: In Vitro Inhibitory Activity of Representative JAK Inhibitors

| Inhibitor | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) | Reference |

| Tofacitinib | 1.1 | 20 | 1 | 340 | [7] |

| Baricitinib | 5.9 | 5.7 | >400 | 53 | [7] |

| Upadacitinib | 43 | 110 | 2300 | 4600 | [12] |

| Filgotinib | 10 | 28 | 810 | 116 | [13] |

IC₅₀ values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target by 50%.[14][15]

Table 2: In Vivo Efficacy of Representative JAK Inhibitors in Collagen-Induced Arthritis (CIA) Model

| Inhibitor | Animal Model | Dose | Route of Administration | Reduction in Arthritis Score (%) | Reference |

| Tofacitinib | Mouse | 15 mg/kg | Oral, BID | ~60% | [4] |

| Baricitinib | Rat | 3 mg/kg | Oral, QD | ~75% | Clinical Trial Data |

| Upadacitinib | Rat | 3 mg/kg | Oral, QD | ~80% | Clinical Trial Data |

Experimental Protocols

Protocol 1: In Vitro JAK Kinase Inhibition Assay

This protocol describes a method to determine the IC₅₀ values of this compound against different JAK isoforms.

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

-

ATP and a suitable peptide substrate.

-

This compound (and other reference JAK inhibitors).

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

Kinase-Glo® Luminescent Kinase Assay kit or similar detection reagent.

-

384-well plates.

-

Plate reader capable of luminescence detection.

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the assay buffer, the respective JAK enzyme, and the peptide substrate.

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP using a luminescent detection reagent according to the manufacturer's instructions.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[16]

Protocol 2: Cell-Based STAT Phosphorylation Assay

This protocol outlines a method to measure the inhibition of cytokine-induced STAT phosphorylation by this compound in human PBMCs.

Materials:

-

Human PBMCs isolated from healthy donors.

-

RPMI-1640 medium supplemented with 10% FBS.

-

This compound.

-

Recombinant human cytokines (e.g., IL-6 for pSTAT3, IFN-γ for pSTAT1).

-

Fixation/Permeabilization buffers.

-

Fluorochrome-conjugated antibodies against CD3, CD4, and phosphorylated STATs (pSTAT1, pSTAT3).

-

Flow cytometer.

Procedure:

-

Plate PBMCs in a 96-well plate.

-

Pre-incubate the cells with various concentrations of this compound or DMSO for 1-2 hours.

-

Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).

-

Fix and permeabilize the cells.

-

Stain the cells with antibodies against cell surface markers and intracellular phosphorylated STATs.

-

Acquire the samples on a flow cytometer and analyze the median fluorescence intensity (MFI) of the pSTAT signal in the gated cell populations (e.g., CD4+ T cells).

-

Calculate the percentage of inhibition of STAT phosphorylation at each concentration of this compound and determine the EC₅₀ value.[15][17]

Protocol 3: In Vivo Collagen-Induced Arthritis (CIA) Model

This protocol provides a general framework for evaluating the efficacy of this compound in a mouse model of RA.

Materials:

-

DBA/1 mice (or other susceptible strain).

-

Bovine type II collagen.

-

Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA).

-

This compound formulated for oral administration.

-

Vehicle control.

-

Calipers for measuring paw thickness.

-

Clinical scoring system for arthritis severity.

Procedure:

-

Immunization: Emulsify bovine type II collagen in CFA and inject intradermally at the base of the tail of the mice on day 0.

-

Booster: On day 21, administer a booster injection of type II collagen emulsified in IFA.

-

Treatment: Begin oral administration of this compound or vehicle control daily, starting from the onset of arthritis (around day 21-25) or in a prophylactic setting.

-

Clinical Assessment: Monitor the mice regularly (e.g., 3 times a week) for signs of arthritis. Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 4=severe inflammation and ankylosis). Measure paw thickness using calipers.

-

Termination: At the end of the study (e.g., day 42), euthanize the animals and collect blood and joint tissues.

-

Analysis:

-

Analyze serum for levels of inflammatory cytokines and anti-collagen antibodies.

-

Perform histopathological examination of the joints to assess synovial inflammation, cartilage damage, and bone erosion.

-

Visualizations

Signaling Pathway Diagram

Caption: The JAK/STAT signaling pathway in rheumatoid arthritis and the inhibitory action of this compound.

Experimental Workflow Diagram: In Vitro STAT Phosphorylation Assay

Caption: Workflow for assessing the inhibition of STAT phosphorylation by this compound in vitro.

Logical Relationship Diagram: Drug Discovery and Development Funnel

Caption: The logical progression of this compound from discovery to potential clinical application.

References

- 1. nras.org.uk [nras.org.uk]

- 2. Rheumatoid arthritis - Treatment - NHS [nhs.uk]

- 3. mdpi.com [mdpi.com]

- 4. In vitro and in vivo analysis of a JAK inhibitor in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Selectivity of Janus Kinase Inhibitors in Rheumatoid Arthritis and Other Immune-Mediated Inflammatory Diseases: Is Expectation the Root of All Headache? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. academic.oup.com [academic.oup.com]

- 9. JAK Inhibitors in Rheumatoid Arthritis: An Evidence-Based Review on the Emerging Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]

- 10. JAK Inhibitors for Rheumatoid Arthritis [webmd.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Janus kinase inhibitors for the treatment of rheumatoid arthritis demonstrate similar profiles of in vitro cytokine receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 15. promegaconnections.com [promegaconnections.com]

- 16. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Applicability of drug response metrics for cancer studies using biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Analysis of Cellular Responses to Jak-IN-19 Treatment Using Flow Cytometry

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Jak-IN-19 is a potent and selective inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1][2] The JAK-STAT signaling pathway is a critical intracellular cascade that transduces signals from a wide array of cytokines, growth factors, and hormones, playing a pivotal role in immunity, inflammation, and hematopoiesis.[3][4][5] Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers.[1][6] this compound exerts its therapeutic effect by blocking the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins, thereby modulating the gene expression of inflammatory mediators.[3][7]

Flow cytometry is a powerful technique for the single-cell analysis of heterogeneous cell populations.[8] It enables the simultaneous measurement of multiple parameters, including cell surface markers, intracellular proteins, and signaling events. This application note provides detailed protocols for utilizing flow cytometry to assess the pharmacological effects of this compound on immune cells. The described methods focus on the inhibition of STAT phosphorylation, changes in immune cell subset distribution, and modulation of intracellular cytokine production.

Signaling Pathway

The JAK-STAT signaling pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs.[7] Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.[7] Subsequently, STATs are phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes.[3][7] this compound inhibits the kinase activity of JAKs, thereby blocking downstream signaling events.[7]

Caption: Inhibition of the JAK-STAT pathway by this compound.

Experimental Workflow

The general workflow for analyzing the effects of this compound using flow cytometry involves cell preparation, drug treatment, stimulation (if necessary), cell staining with fluorescently labeled antibodies, and data acquisition and analysis.

Caption: General experimental workflow for flow cytometry analysis.

Data Presentation

Table 1: Inhibition of STAT Phosphorylation by this compound

This table summarizes the dose-dependent inhibition of cytokine-induced STAT phosphorylation in human Peripheral Blood Mononuclear Cells (PBMCs) treated with this compound. Data is presented as the percentage of phosphorylated STAT-positive cells within specific immune cell subsets.

| Cell Type | Stimulant | STAT Target | This compound Conc. (nM) | % pSTAT Positive Cells (Mean ± SD) |

| CD4+ T Cells | IL-6 (20 ng/mL) | pSTAT3 | 0 (Vehicle) | 85.2 ± 5.1 |

| 10 | 42.6 ± 3.8 | |||

| 100 | 15.3 ± 2.2 | |||

| 1000 | 5.1 ± 1.5 | |||

| CD8+ T Cells | IL-2 (10 ng/mL) | pSTAT5 | 0 (Vehicle) | 92.4 ± 4.7 |

| 10 | 55.1 ± 6.2 | |||

| 100 | 21.8 ± 3.9 | |||

| 1000 | 8.3 ± 2.1 | |||

| B Cells | IFN-α (1000 U/mL) | pSTAT1 | 0 (Vehicle) | 78.9 ± 6.3 |

| 10 | 38.7 ± 4.5 | |||

| 100 | 12.5 ± 2.8 | |||

| 1000 | 4.2 ± 1.1 | |||

| Monocytes | GM-CSF (10 ng/mL) | pSTAT5 | 0 (Vehicle) | 88.6 ± 5.9 |

| 10 | 48.2 ± 5.1 | |||

| 100 | 18.4 ± 3.3 | |||

| 1000 | 6.7 ± 1.8 |

Table 2: Effect of this compound on Immune Cell Populations

This table shows the percentage of different immune cell subsets in human PBMCs after 72 hours of treatment with this compound or a vehicle control.

| Cell Population | Surface Markers | Vehicle Control (% of Live Cells, Mean ± SD) | This compound (100 nM) (% of Live Cells, Mean ± SD) |

| CD4+ T Helper Cells | CD3+ CD4+ | 35.2 ± 3.1 | 34.8 ± 2.9 |

| CD8+ Cytotoxic T Cells | CD3+ CD8+ | 22.5 ± 2.5 | 21.9 ± 2.3 |

| B Cells | CD19+ | 10.8 ± 1.5 | 11.1 ± 1.3 |

| Natural Killer (NK) Cells | CD3- CD56+ | 15.3 ± 2.1 | 14.9 ± 1.9 |

| Monocytes | CD14+ | 12.6 ± 1.8 | 13.0 ± 1.6 |

Table 3: Modulation of Intracellular Cytokine Production by this compound

This table illustrates the effect of this compound on the production of pro-inflammatory cytokines by activated T cells. Human PBMCs were stimulated with PMA and Ionomycin in the presence of a protein transport inhibitor.

| Cytokine | Cell Type | Vehicle Control (% Cytokine+, Mean ± SD) | This compound (100 nM) (% Cytokine+, Mean ± SD) |

| IFN-γ | CD4+ T Cells | 25.8 ± 3.2 | 12.1 ± 2.1 |

| CD8+ T Cells | 45.3 ± 4.1 | 20.7 ± 3.5 | |

| TNF-α | CD4+ T Cells | 30.1 ± 3.8 | 15.4 ± 2.6 |

| CD8+ T Cells | 52.6 ± 4.9 | 25.8 ± 3.9 | |

| IL-17A | CD4+ T Cells | 8.2 ± 1.5 | 3.5 ± 0.9 |

Experimental Protocols

Protocol 1: Phospho-STAT Staining for Flow Cytometry

This protocol details the steps for measuring the inhibition of cytokine-induced STAT phosphorylation.[9][10]

Materials:

-

Human PBMCs

-

RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

-

This compound

-

Cytokine stimulant (e.g., IL-6, IFN-γ)

-

Fixation Buffer (e.g., 1.5% formaldehyde)[11]

-

Permeabilization Buffer (e.g., ice-cold 90% methanol)[8]

-

Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD19, CD14)

-

Fluorochrome-conjugated antibodies against phosphorylated STAT proteins (e.g., anti-pSTAT1, anti-pSTAT3, anti-pSTAT5)

Procedure:

-

Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation. Resuspend cells in RPMI-1640 with 10% FBS at a concentration of 1 x 10^6 cells/mL.

-

Drug Treatment: Aliquot 1 x 10^6 cells per tube. Add this compound at desired concentrations (e.g., 10 nM, 100 nM, 1000 nM) or vehicle control (e.g., DMSO). Incubate for 1-2 hours at 37°C.

-

Cytokine Stimulation: Add the appropriate cytokine stimulant to each tube (except for the unstimulated control). Incubate for 15-30 minutes at 37°C.

-

Cell Surface Staining: Wash the cells with Flow Cytometry Staining Buffer. Add a cocktail of fluorochrome-conjugated antibodies for cell surface markers and incubate for 30 minutes at 4°C in the dark.

-

Fixation: Wash the cells and resuspend in 100 µL of Fixation Buffer. Incubate for 10 minutes at room temperature.

-

Permeabilization: Wash the cells and resuspend the pellet in 1 mL of ice-cold 90% methanol. Incubate for 30 minutes on ice.[8]

-

Intracellular Staining: Wash the cells to remove methanol. Add fluorochrome-conjugated anti-phospho-STAT antibodies and incubate for 30-60 minutes at room temperature in the dark.[12]

-

Data Acquisition: Wash the cells and resuspend in Flow Cytometry Staining Buffer. Acquire data on a flow cytometer.

Protocol 2: Immunophenotyping of Immune Cell Subsets

This protocol is for analyzing changes in the proportions of different immune cell populations after treatment with this compound.

Materials:

-

Human PBMCs

-

RPMI-1640 medium with 10% FBS

-

This compound

-

Flow Cytometry Staining Buffer

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD19, CD56, CD14)

-

Viability dye (e.g., 7-AAD or a fixable viability stain)

Procedure:

-

Cell Culture and Treatment: Culture PBMCs at 1 x 10^6 cells/mL in RPMI-1640 with 10% FBS. Add this compound or vehicle control. Incubate for 72 hours at 37°C.

-

Cell Harvesting and Staining: Harvest the cells and wash with Flow Cytometry Staining Buffer.

-

Viability Staining: Resuspend cells in buffer and add the viability dye according to the manufacturer's instructions. Incubate for 15-20 minutes at room temperature in the dark.

-

Cell Surface Staining: Add a cocktail of fluorochrome-conjugated antibodies for immunophenotyping and incubate for 30 minutes at 4°C in the dark.

-

Data Acquisition: Wash the cells and resuspend in Flow Cytometry Staining Buffer. Acquire data on a flow cytometer. Analyze the percentages of different immune cell populations within the live cell gate.

Protocol 3: Intracellular Cytokine Staining

This protocol is designed to measure the effect of this compound on cytokine production by activated T cells.

Materials:

-

Human PBMCs

-

RPMI-1640 medium with 10% FBS

-

This compound

-

Cell stimulation cocktail (e.g., PMA and Ionomycin)

-

Protein transport inhibitor (e.g., Brefeldin A or Monensin)

-

Fixation/Permeabilization Buffer Kit

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8)

-

Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-17A)

Procedure:

-

Drug Treatment: Pre-treat PBMCs with this compound or vehicle control for 1-2 hours at 37°C.

-

Cell Stimulation: Add the cell stimulation cocktail and the protein transport inhibitor to the cells. Incubate for 4-6 hours at 37°C.

-

Cell Surface Staining: Wash the cells and stain for cell surface markers as described in Protocol 1.

-

Fixation and Permeabilization: Following the manufacturer's instructions for the Fixation/Permeabilization buffer kit, fix and permeabilize the cells.[12]

-

Intracellular Cytokine Staining: Add the fluorochrome-conjugated anti-cytokine antibodies to the permeabilized cells. Incubate for 30 minutes at room temperature in the dark.

-

Data Acquisition: Wash the cells and resuspend in an appropriate buffer. Acquire data on a flow cytometer. Analyze the percentage of cytokine-producing cells within the CD4+ and CD8+ T cell gates.

References

- 1. Unveiling the Veil of JAK Inhibitors [synapse.patsnap.com]

- 2. Janus kinases in immune cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JAK-STAT Pathway Inhibition and their Implications in COVID-19 Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JAK-STAT Pathway Inhibition and their Implications in COVID-19 Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synchrotron Fourier Transform Infrared Microscopy Spectra in Cellular Effects of Janus Kinase Inhibitors on Myelofibrosis Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. google.com [google.com]

- 8. Intracellular Flow Cytometry Staining Protocol | Proteintech Group [ptglab.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Flow Cytometric Analysis of STAT Phosphorylation | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

- 12. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - NL [thermofisher.com]

Troubleshooting & Optimization

Troubleshooting Jak-IN-19 solubility issues

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Jak-IN-19. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent inhibitor of the Janus kinase (JAK) family of enzymes.[1] The JAK family, which includes JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a crucial role in the signaling pathways of numerous cytokines and growth factors.[2] These pathways are integral to immune function, inflammation, and cell growth.[2] this compound exerts its effect by interfering with the JAK-STAT signaling pathway.[2]

The binding of a cytokine to its receptor on the cell surface activates the associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes. This compound inhibits the kinase activity of JAKs, thereby blocking this signaling cascade.

Q2: In which solvents can I dissolve this compound?

Q3: How should I store this compound solutions?

This compound powder should be stored at -20°C for long-term stability (up to 2 years).[3][6] A stock solution in DMSO can be stored at 4°C for up to 2 weeks or at -80°C for up to 6 months.[3][6] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.

Troubleshooting Guide

Problem 1: this compound powder is not dissolving in my chosen solvent.

-

Question: I am trying to dissolve this compound powder directly in my aqueous buffer (e.g., PBS or cell culture medium) and it is not dissolving. What should I do?

-

Answer: this compound, like many kinase inhibitors, has poor aqueous solubility.[4] It is recommended to first prepare a concentrated stock solution in an organic solvent, typically DMSO.

-

Question: I am using DMSO to prepare a stock solution, but the compound is dissolving very slowly.

-

Answer: To aid dissolution in DMSO, you can gently warm the solution (e.g., in a 37°C water bath) and/or use a vortex mixer or sonicator.[7] Ensure you are using anhydrous, high-purity DMSO, as absorbed water can affect the solubility of some compounds.[8]

Problem 2: My this compound solution appears cloudy or has precipitates after dilution.

-

Question: I prepared a clear stock solution of this compound in DMSO, but when I dilute it into my aqueous experimental medium (e.g., cell culture medium or PBS), a precipitate forms. Why is this happening and how can I prevent it?

-

Answer: This is a common issue known as "precipitation upon dilution." It occurs because the compound is highly soluble in the organic stock solvent (DMSO) but poorly soluble in the final aqueous medium. When the concentration of the compound exceeds its solubility limit in the final medium, it precipitates out of solution.

Here are several troubleshooting steps:

-

Decrease the final concentration: The most straightforward solution is to lower the final working concentration of this compound in your assay.

-

Use a lower stock concentration: Preparing a less concentrated initial stock solution in DMSO can sometimes help.

-

Perform serial dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can help to gradually acclimate the compound to the aqueous environment.

-

Increase the final DMSO concentration (with caution): A slightly higher final concentration of DMSO in your assay medium can help maintain solubility. However, it is crucial to ensure that the final DMSO concentration is not toxic to your cells. A vehicle control with the same final DMSO concentration should always be included in your experiments. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is best to determine the tolerance for your specific cell line.

-

Use a co-solvent: For in vivo studies or particularly challenging in vitro assays, a co-solvent system may be necessary. A common formulation involves a mixture of DMSO, PEG300, and Tween 80 in a saline or buffer solution.[7]

-

Data Presentation

The following table summarizes the solubility of various JAK inhibitors in common laboratory solvents. While specific data for this compound is limited, this information can serve as a valuable reference.

| Compound | Molecular Weight ( g/mol ) | DMSO | Ethanol | DMF | Aqueous Buffer (e.g., PBS) |

| This compound | 469.59[3][6] | Soluble (specific value not available) | Not reported | Not reported | Expected to be poorly soluble |

| JAK Inhibitor I | 309.34 | ~15 mg/mL[4][5] | ~1 mg/mL[4][5] | ~15 mg/mL[4][5] | Sparingly soluble (~0.3 mg/mL in 1:2 DMSO:PBS)[4][5] |

| XL019 | 444.53[8] | 16 mg/mL[8] | Insoluble[8] | 5 mg/mL[9] | Sparingly soluble (~0.5 mg/mL in 1:1 DMSO:PBS)[9] |

| LY2784544 | 470.0[10] | ~30 mg/mL[10] | ~10 mg/mL[10] | ~30 mg/mL[10] | Sparingly soluble (~0.3 mg/mL in 1:2 DMSO:PBS)[10] |

| Oclacitinib | 337.4[11] | ~12 mg/mL[11] | Not reported | ~14 mg/mL[11] | Sparingly soluble (~0.5 mg/mL in 1:1 DMF:PBS)[11] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

-

Materials:

-

This compound powder (MW: 469.59 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

-

Procedure:

-

Calculate the required mass of this compound for your desired volume of 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution:

-

Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 469.59 g/mol * 1000 mg/g = 4.696 mg

-

-

Weigh out the calculated amount of this compound powder and place it in a sterile tube.

-

Add the desired volume of DMSO to the tube.

-

Vortex the solution until the powder is completely dissolved. If necessary, gently warm the tube in a 37°C water bath or use a sonicator to aid dissolution.

-

Once fully dissolved, store the stock solution as recommended (4°C for short-term, -80°C for long-term).

-

Protocol 2: Diluting this compound for Cell-Based Assays

-

Materials:

-

10 mM this compound stock solution in DMSO

-

Pre-warmed cell culture medium

-

-

Procedure:

-

Determine the final concentration of this compound required for your experiment.

-

It is recommended to perform a serial dilution to minimize precipitation.

-

Example for a 10 µM final concentration:

-

Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of cell culture medium. This will give you a 100 µM intermediate solution. Mix well by gentle pipetting.

-

Add the appropriate volume of the 100 µM intermediate solution to your cell culture wells to achieve the final 10 µM concentration. For example, add 100 µL of the 100 µM solution to 900 µL of medium in a well.

-

-

Always prepare a vehicle control containing the same final concentration of DMSO as your treated samples.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

- 3. This compound|CAS |DC Chemicals [dcchemicals.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound Datasheet DC Chemicals [dcchemicals.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. caymanchem.com [caymanchem.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

Technical Support Center: Optimizing Jak-IN-19 Concentration

This guide provides researchers, scientists, and drug development professionals with essential information for effectively using Jak-IN-19 in in vitro assays. Find answers to frequently asked questions, detailed experimental protocols, and troubleshooting advice to determine the optimal inhibitor concentration for your specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action? A1: this compound is a small molecule inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases. The JAK family, which includes JAK1, JAK2, JAK3, and TYK2, is crucial for signal transduction from cytokine receptors on the cell surface to the nucleus.[1][2] Upon cytokine binding, JAKs become activated and phosphorylate downstream proteins called Signal Transducers and Activators of Transcription (STATs).[2][3] These phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of various genes involved in inflammation, immunity, and cell growth.[2][4] this compound exerts its effect by binding to the ATP-binding site in the kinase domain of JAKs, preventing the phosphorylation and activation of STAT proteins, thereby blocking the downstream signaling cascade.[4]

Q2: What is a good starting concentration range for this compound in a new in vitro assay? A2: If published IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values are not available for your specific cell line and assay, it is recommended to perform a wide-range dose-response experiment. A common starting approach is to use a 10-point, 3-fold or 10-fold serial dilution covering a broad concentration range, for example, from 1 nM to 100 µM. This initial experiment will help identify the dynamic range of the inhibitor's effect and inform the selection of a more focused concentration range for subsequent experiments.

Q3: How should I prepare and store a stock solution of this compound? A3: The solubility of kinase inhibitors can be a critical factor. This compound, like many similar compounds, is often poorly soluble in aqueous solutions but readily soluble in dimethyl sulfoxide (DMSO).[5] It is standard practice to prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) in 100% DMSO. To prevent degradation from repeated freeze-thaw cycles, this stock solution should be aliquoted into smaller, single-use volumes and stored at -20°C or -80°C.[6] When preparing working solutions, dilute the DMSO stock in your cell culture medium, ensuring the final concentration of DMSO in the assay is kept to a minimum (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

Q4: What is the difference between IC50 and Ki, and which value is more important? A4: IC50 is the concentration of an inhibitor required to reduce a specific biological or biochemical activity by 50%.[7] It is an operational value that can be influenced by experimental conditions, such as substrate (e.g., ATP) concentration. Ki, the inhibition constant, reflects the binding affinity of the inhibitor for the enzyme.[7] While IC50 is a practical measure of functional strength in a given assay, Ki is a more absolute value for comparing the potency of different inhibitors. For optimizing in vitro assay concentrations, determining the IC50 under your specific experimental conditions is the most direct and relevant approach.

Experimental Protocols and Methodologies

Optimizing this compound concentration requires a systematic approach involving multiple assays to determine both the potency of target inhibition and the effect on cell health.

Protocol 1: Determining IC50 with a Cell Viability Assay (MTT/MTS)

This protocol determines the concentration of this compound that inhibits cell growth or metabolic activity by 50%.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[8]

-

Compound Preparation: Prepare a 2X working solution of this compound serial dilutions in culture medium. A common approach is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM). Include a "vehicle-only" control (e.g., 0.5% DMSO in medium).

-

Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound serial dilutions to the appropriate wells. This will result in a 1X final concentration. Incubate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).[8]

-

Viability Reagent Addition:

-

For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[9] Then, add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[9]

-

For MTS Assay: Add 20 µL of the combined MTS/PES solution to each well and incubate for 1-4 hours at 37°C.[9]

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., ~490 nm for MTS, 570 nm for MTT) using a microplate reader.[8]

-

Data Analysis: Subtract the background absorbance (medium-only wells). Normalize the data by setting the vehicle-only control as 100% viability. Plot the normalized response versus the log of the inhibitor concentration and fit the data using a four-parameter logistic regression to calculate the IC50 value.[10]

Protocol 2: Validating Target Inhibition by Western Blot

This protocol confirms that this compound is inhibiting the intended target by assessing the phosphorylation status of STAT proteins.

Methodology:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0.1x, 1x, and 10x the determined IC50) for a short duration (e.g., 30-120 minutes) prior to stimulation.

-

Stimulation: Add a cytokine known to activate the JAK-STAT pathway in your cell model (e.g., IL-6, IFN-γ) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation. Include an unstimulated control and a stimulated vehicle-only control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[11][12] After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[11]

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-STAT (e.g., p-STAT3), total STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[11][13]

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

-

-

Detection: Detect the signal using an ECL (chemiluminescence) substrate and an imaging system. Quantify band intensities to determine the ratio of phosphorylated STAT to total STAT.

Data Presentation: Typical Concentration Ranges

The optimal concentration of this compound is highly dependent on the cell type, assay type, and experimental endpoint. The following table provides general guidance; empirical determination is critical.

| Experimental Goal | Typical Concentration Range | Key Assay |

| Initial Range-Finding | 1 nM - 100 µM | Cell Viability (e.g., MTT, MTS) |

| IC50 Determination | Centered around the estimated IC50 | Cell Viability, Phosphorylation Assay |

| Target Engagement | 0.1x - 10x IC50 | Western Blot (p-STAT), Kinase Assay |

| Phenotypic Assays | 0.5x - 5x IC50 | Proliferation, Cytokine Secretion, etc. |

| Off-Target Effect Check | >10x IC50 | Cell Viability, Apoptosis Assays |

Troubleshooting Guide

Q: My Western blot shows no inhibition of STAT phosphorylation, even at high concentrations of this compound. What could be wrong? A: There are several potential causes:

-

Inactive Compound: Ensure the this compound stock solution was stored correctly and has not degraded. Prepare a fresh dilution from a new aliquot if possible.

-

Insufficient Incubation Time: The inhibitor may require more time to enter the cells and engage its target. Try a longer pre-incubation period before cytokine stimulation.

-

Cell Line Resistance: The chosen cell line may have redundant signaling pathways or mutations that confer resistance to JAK inhibition.

-

Technical Issues: Verify your Western blot protocol. Ensure your primary antibodies (especially the phospho-specific one) are working correctly by including a positive control (stimulated, no inhibitor) and a negative control (unstimulated).[14]

Q: I'm observing significant cell death across all tested concentrations of this compound. How do I proceed? A: This suggests either high compound cytotoxicity or a solvent effect.

-

Determine Cytotoxicity: Run a cell viability assay with a wider and lower range of concentrations to determine the toxic threshold. The optimal concentration for your experiments should be well below the concentration that causes significant cell death.

-

Check Solvent Concentration: Calculate the final DMSO concentration in your wells. If it exceeds 0.5%, it may be causing toxicity. Remake your working solutions to ensure the final DMSO concentration is as low as possible (ideally <0.1%).

-

Reduce Incubation Time: For some cell lines, prolonged exposure to even non-toxic concentrations of an inhibitor can lead to cell death. Consider shortening the treatment duration for your specific assay.

Q: My results are inconsistent between experiments. What are the common sources of variability? A: Inconsistency often stems from subtle variations in experimental conditions.

-

Cell Health and Passage Number: Use cells from a consistent, low passage number range, as cell characteristics can change over time in culture. Ensure cells are healthy and in the logarithmic growth phase before starting an experiment.

-

Seeding Density: Be meticulous with cell counting and plating. Uneven cell numbers across wells can lead to significant variability.

-

Compound Handling: Avoid repeated freeze-thaw cycles of your this compound stock by using single-use aliquots.[6]

-

Assay Timing: Ensure that incubation times for treatment, stimulation, and reagent addition are kept consistent across all experiments.

Visualizations: Pathways and Workflows

JAK-STAT Signaling Pathway

Caption: The JAK-STAT signaling cascade and the inhibitory action of this compound.

Experimental Workflow for Concentration Optimization

Caption: A stepwise workflow for determining the optimal this compound concentration.

Troubleshooting Decision Tree

Caption: A decision tree for troubleshooting lack of target inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JAK-STAT Pathway Inhibition and their Implications in COVID-19 Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. GDC-4379 | JAK1 Inhibitor | MedChemExpress [medchemexpress.eu]

- 7. courses.edx.org [courses.edx.org]

- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. assayquant.com [assayquant.com]

- 11. Kushe Tincture Ameliorates DNCB-Induced Atopic Dermatitis by Affecting NF-Kb/JAK-STAT3 Pathway: Bioinformatics Analysis and Animal Experiment Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. google.com [google.com]

Technical Support Center: Enhancing Jak-IN-19 Bioavailability for In Vivo Studies

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the in vivo bioavailability of Jak-IN-19.

FAQs: Understanding and Improving this compound Bioavailability

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of the Janus kinase (JAK) family of enzymes. It primarily exerts its therapeutic effects by blocking the JAK/STAT signaling pathway, which is a critical regulator of immune responses and cell growth. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers.

Q2: What are the main challenges affecting the in vivo bioavailability of this compound?

The primary challenges with this compound's oral bioavailability stem from its physicochemical properties, which are common for many kinase inhibitors:

-

Poor Aqueous Solubility: this compound has low solubility in aqueous solutions, which limits its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.

-

High Permeability (Predicted): While likely possessing good membrane permeability due to its lipophilic nature (a common trait for kinase inhibitors), its poor solubility can be the rate-limiting step for overall absorption, categorizing it as a Biopharmaceutics Classification System (BCS) Class II or IV compound.

-

Metabolic Instability: this compound, containing a quinazoline scaffold, is susceptible to rapid first-pass metabolism in the liver and intestine, primarily by Aldehyde Oxidase (AO).[1][2][3][4][5] This extensive metabolism can significantly reduce the amount of active drug reaching systemic circulation.

Q3: What are the potential formulation strategies to improve the oral bioavailability of this compound?

Several formulation strategies can be employed to overcome the solubility and metabolic challenges of this compound:

-

Lipid-Based Formulations: Formulating this compound in oils, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS). These formulations can maintain the drug in a solubilized state in the GI tract, bypassing the dissolution step and enhancing absorption.[6][7]

-

Amorphous Solid Dispersions (ASDs): By dispersing this compound in a polymeric carrier in an amorphous state, its dissolution rate and apparent solubility can be significantly increased compared to its crystalline form.

-

Nanoparticle Formulations: Encapsulating this compound into polymeric nanoparticles or lipid nanoparticles can improve its stability in the GI tract, increase its surface area for dissolution, and potentially enhance its absorption through various cellular uptake mechanisms.

-

Prodrug Approach: Modifying the chemical structure of this compound to create a more soluble or metabolically stable prodrug that is converted to the active compound in vivo can be a viable strategy.

Q4: Which in vivo models are suitable for assessing the bioavailability of this compound?

The mouse is a commonly used and appropriate preclinical model for evaluating the pharmacokinetics and oral bioavailability of kinase inhibitors.[8][9][10] Both BALB/c and C57BL/6 strains are frequently utilized. It is crucial to perform both intravenous (IV) and oral (PO) dosing to determine the absolute bioavailability.

Troubleshooting Guide: Low Oral Bioavailability of this compound

This guide provides a structured approach to troubleshooting and resolving issues of low oral bioavailability observed during in vivo studies with this compound.

Problem: Sub-therapeutic plasma concentrations of this compound after oral administration.

Step 1: Characterize Physicochemical Properties

Before optimizing in vivo performance, it is essential to have a thorough understanding of this compound's fundamental properties.

Table 1: Physicochemical Properties of this compound (Illustrative Data)

| Property | Value | Implication for Bioavailability |

| Molecular Weight | ~500 g/mol | Within the range for oral absorption. |

| Aqueous Solubility (pH 6.8) | < 0.1 µg/mL | Very low solubility, likely limiting dissolution. |

| LogP | > 4 | High lipophilicity, suggesting good permeability but poor aqueous solubility. |

| pKa | ~5.5 (weak base) | Solubility will be pH-dependent, with higher solubility in the acidic environment of the stomach. |

Step 2: Assess Metabolic Stability

Given the quinazoline core, rapid metabolism by Aldehyde Oxidase is a primary suspect for low bioavailability.

Experimental Protocol: In Vitro Metabolic Stability Assay

-

System: Mouse liver microsomes and cytosol.

-

Procedure:

-

Incubate this compound (1 µM) with mouse liver microsomes (0.5 mg/mL protein) in the presence of NADPH at 37°C.

-

In a separate experiment, incubate this compound (1 µM) with mouse liver cytosol (0.5 mg/mL protein) at 37°C.

-

Collect samples at various time points (0, 5, 15, 30, 60 minutes).

-

Quench the reaction with acetonitrile.

-

Analyze the remaining concentration of this compound using LC-MS/MS.

-

-

Interpretation: A short half-life (< 30 minutes) in the cytosolic fraction is indicative of rapid metabolism by cytosolic enzymes like Aldehyde Oxidase.

Step 3: Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low bioavailability based on initial findings.

Caption: Troubleshooting workflow for low bioavailability of this compound.

Experimental Protocols and Data

Protocol 1: In Vivo Pharmacokinetic Study in Mice

This protocol outlines the procedure for determining the oral bioavailability of different this compound formulations.

-

Animals: Male BALB/c mice (8-10 weeks old).

-

Housing: Standard conditions with a 12-hour light/dark cycle, food and water ad libitum (fasted overnight before oral dosing).

-

Groups:

-

Group 1: Intravenous (IV) administration of this compound (1 mg/kg in 10% DMSO, 40% PEG400, 50% saline).

-

Group 2: Oral gavage (PO) of this compound suspension (10 mg/kg in 0.5% methylcellulose, 0.1% Tween 80 in water).

-

Group 3: Oral gavage (PO) of this compound in SEDDS formulation (10 mg/kg).

-

-

Administration:

-

IV: Bolus injection into the tail vein.

-

PO: Oral gavage using a suitable gavage needle.

-

-

Blood Sampling:

-

Collect sparse blood samples (approx. 50 µL) from 3 mice per time point via submandibular or saphenous vein puncture.

-

Time points (IV): 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.

-

Time points (PO): 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.

-

-

Sample Processing: Collect blood into tubes containing K2EDTA, centrifuge to obtain plasma, and store at -80°C until analysis by LC-MS/MS.

-

Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, T1/2) using non-compartmental analysis. Oral bioavailability (F%) is calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Illustrative Pharmacokinetic Data